BenchChemオンラインストアへようこそ!

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-

mTOR Antidepressant Signal Transduction

Procure (2S,6S)-Hydroxynorketamine (95342-35-1) for rigorous study of non-anesthetic antidepressant mechanisms. This stereochemically defined metabolite exhibits weak NMDA affinity (Ki=21.19 μM) but potently activates mTOR (~2-fold at 0.05 nM) and inhibits α7 nAChR. Its 3.8-fold higher potency over (2R,6R)-HNK in reducing D-serine (IC50 0.18 nM) and exclusive efficacy in corticosterone depression models make it an essential positive control. Choose ≥98% HPLC purity to ensure reproducible, enantiomer-specific results.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
CAS No. 95342-35-1
Cat. No. B1512709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-
CAS95342-35-1
Molecular FormulaC12H14ClNO2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O
InChIInChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10-,12-/m0/s1
InChIKeyCFBVGSWSOJBYGC-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- (95342-35-1): Key Product Specifications and Research Relevance


Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-, also known as (2S,6S)-hydroxynorketamine ((2S,6S)-HNK), is a stereochemically defined metabolite of the dissociative anesthetic ketamine. It is supplied as a hydrochloride salt with ≥98% purity (HPLC) . Unlike the parent compound, (2S,6S)-HNK exhibits weak NMDA receptor affinity (Ki = 21.19 μM) [1] and is not anesthetic, but demonstrates potent modulation of mTOR signaling and α7 nicotinic acetylcholine receptors [1][2].

Why Generic Substitution Is Inappropriate for Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-


Hydroxynorketamine exists as 12 stereoisomers [1], and the (2S,6S) configuration confers distinct pharmacological properties not shared by its enantiomer (2R,6R)-HNK or racemic mixtures. The (2S,6S) enantiomer shows 4-5-fold higher NMDA receptor binding affinity and markedly greater mTOR activation potency than (2R,6R)-HNK [2][3]. In behavioral models, only (2S,6S)-HNK reduces immobility in chronic corticosterone-treated mice, while (2R,6R)-HNK is ineffective [4]. Therefore, interchanging with (2R,6R)-HNK or racemic HNK without stereochemical control would compromise experimental reproducibility and therapeutic investigation.

Quantitative Differentiation of (2S,6S)-Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- Against Closest Comparators


mTOR Pathway Activation Potency: (2S,6S)-HNK vs. (R,S)-Norketamine vs. (R,S)-Ketamine

(2S,6S)-HNK activates the mTOR pathway with an EC50 of 0.05 nM, achieving ~2-fold increase in serine racemase expression. This is 200-fold more potent than (R,S)-norketamine (10 nM) and 20,000-fold more potent than (R,S)-ketamine (1,000 nM) [1]. The potency correlates with α7-nicotinic receptor antagonism.

mTOR Antidepressant Signal Transduction

D-Serine Modulation: (2S,6S)-HNK vs. (2R,6R)-HNK

(2S,6S)-HNK inhibits intracellular D-serine concentrations with an IC50 of 0.18 nM, compared to 0.68 nM for (2R,6R)-HNK, representing a 3.8-fold higher potency . D-serine is an endogenous NMDA receptor co-agonist, and its reduction may contribute to antidepressant-relevant neuroplasticity.

D-serine NMDA co-agonist Intracellular signaling

NMDA Receptor Binding Affinity: (2S,6S)-HNK vs. (2R,6R)-HNK

In competitive binding assays using rat brain membranes and [3H]-MK-801, (2S,6S)-HNK exhibits a Ki of 21.19 μM, whereas (2R,6R)-HNK shows negligible affinity with Ki > 100 μM [1]. This represents at least a 4.7-fold difference in binding affinity.

NMDA receptor Binding affinity Stereoselectivity

Antidepressant-Like Behavioral Efficacy in Chronic Corticosterone Model: (2S,6S)-HNK vs. (2R,6R)-HNK

In a chronic corticosterone-induced depression model in C57BL6/J mice, a single administration of (2S,6S)-HNK (up to 20 mg/kg, i.p.) dose-dependently reduced immobility in the forced swim test at 30 min post-injection and reversed anhedonia at 24 h. In contrast, (2R,6R)-HNK at equivalent doses produced no significant effect [1].

Antidepressant Forced swim test Chronic corticosterone

α7 Nicotinic Acetylcholine Receptor Inhibition: (2S,6S)-HNK vs. (R,S)-Ketamine

(2S,6S)-HNK inhibits α7 nicotinic acetylcholine receptor (nAChR) function at concentrations ≤1 μM, whereas (R,S)-ketamine is inactive at these concentrations [1]. This functional inhibition occurs without competitive displacement of orthosteric ligands, indicating negative allosteric modulation.

α7 nAChR Negative allosteric modulation Nicotinic receptor

High-Value Application Scenarios for (2S,6S)-Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-


Preclinical Antidepressant Drug Discovery Targeting mTOR Signaling

Researchers investigating rapid-acting antidepressants can leverage (2S,6S)-HNK as a potent, non-anesthetic mTOR activator. At 0.05 nM, it increases mTOR function ~2-fold, surpassing both norketamine and ketamine by orders of magnitude [1]. This enables mechanistic studies of mTOR-dependent synaptic plasticity without NMDA receptor-mediated dissociative effects.

Stereoselective D-Serine Modulation Studies

The 3.8-fold higher potency of (2S,6S)-HNK over (2R,6R)-HNK in reducing intracellular D-serine (IC50 0.18 nM vs. 0.68 nM) makes it the superior enantiomer for examining the role of D-serine in NMDA receptor co-agonism and neuroplasticity, particularly in in vitro models of depression.

Behavioral Pharmacology in Chronic Stress Models

For in vivo antidepressant screening, (2S,6S)-HNK demonstrates robust efficacy in the chronic corticosterone model, reducing immobility and restoring anhedonia, whereas (2R,6R)-HNK is inactive [2]. This differential response supports its use as a positive control or lead compound in behavioral despair paradigms.

Nicotinic Receptor Pharmacology Research

As a functional inhibitor of α7 nAChR at submicromolar concentrations, while ketamine is inactive [3], (2S,6S)-HNK serves as a unique probe for dissecting cholinergic mechanisms in rapid antidepressant action, especially in electrophysiological and neurochemical studies.

Quote Request

Request a Quote for Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.